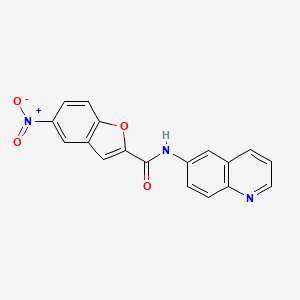
5-nitro-N-(quinolin-6-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is a complex organic compound with the molecular formula C18H11N3O4 It is characterized by the presence of a benzofuran ring fused with a quinoline ring, and a nitro group attached to the benzofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- typically involves multi-step organic reactions. One common method includes the nitration of benzofuran followed by the coupling of the nitrobenzofuran with quinoline derivatives under specific conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance productivity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline or benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- involves its interaction with specific molecular targets and pathways. The nitro group and quinoline moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-4-QUINOLINYL-
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-8-QUINOLINYL-
- 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-2-QUINOLINYL-
Uniqueness
Compared to similar compounds, 2-BENZOFURANCARBOXAMIDE, 5-NITRO-N-6-QUINOLINYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H11N3O4 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
5-nitro-N-quinolin-6-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H11N3O4/c22-18(20-13-3-5-15-11(8-13)2-1-7-19-15)17-10-12-9-14(21(23)24)4-6-16(12)25-17/h1-10H,(H,20,22) |
InChI-Schlüssel |
ABPJONMTVDFJIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


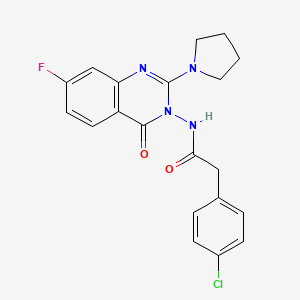
![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)

![2-[(Prop-2-yn-1-yl)amino]benzaldehyde](/img/structure/B13947935.png)
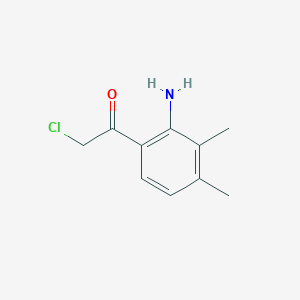

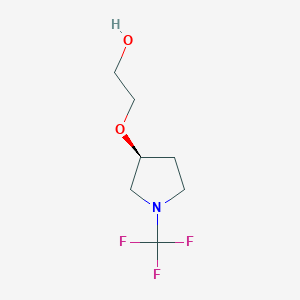
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
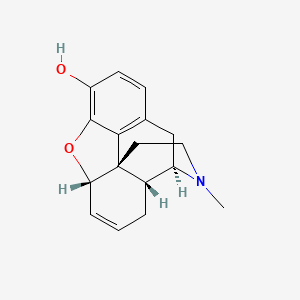
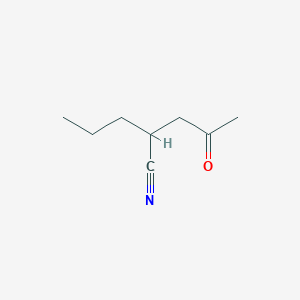

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
